molecular formula C15H13NaO3 B1343474 Fenoprofen sodium CAS No. 34691-31-1

Fenoprofen sodium

Cat. No.: B1343474
CAS No.: 34691-31-1
M. Wt: 264.25 g/mol
InChI Key: WVKIYGXHDKTNFO-UHFFFAOYSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions

Fenoprofen sodium can be synthesized through several methods. One common method involves the reaction of 3-phenoxybenzaldehyde with malonic acid in the presence of a base to form 3-phenoxyphenylacrylic acid. This intermediate is then hydrogenated to produce 3-phenoxyphenylpropionic acid, which is subsequently converted to fenoprofen through a series of reactions .

Industrial Production Methods

In industrial settings, this compound is typically produced through a multi-step synthesis process that involves the use of various reagents and catalysts to ensure high yield and purity. The process often includes steps such as esterification, hydrogenation, and crystallization to obtain the final product .

Chemical Reactions Analysis

Polymer Interaction Reactions

Fenoprofen sodium exhibits amphiphilic behavior, leading to interactions with polymers like poly(ethylene oxide) (PEO) . Studies reveal:

Interaction Type Experimental Findings Impact
Below CMC Association with PEO via hydrophobic interactionsAlters surface tension and NMR shifts
Above CMC Disruption of liquid crystalline phase (FLC)Forms isotropic phase with PEO
Thermal Stability Transition temperature increases to 54–57°C with PEOEnhanced thermal stability

Mechanistic Insight :

  • Interactions occur at the molecular level, not micellar, leading to dissolution of fenoprofen’s mesophase .

Drug-Drug Interaction Reactions

This compound’s albumin-binding affinity drives displacement interactions:

Interacting Drug Mechanism Clinical Impact
Aspirin Competitive albumin bindingReduced anti-inflammatory efficacy
Furosemide Inhibition of renal prostaglandinsReduced diuretic effect
Phenobarbital CYP450 enzyme inductionShortened fenoprofen half-life
Hydantoins/Sulfonamides Displacement from albuminIncreased toxicity risk

Chemical Stability :

  • This compound remains stable in alcohol (95%) but is poorly soluble in water (0.1 g/L at 37°C) .

Chiral Inversion and Stereochemistry

This compound exists as a racemic mixture [(±)-form]. Key reactions include:

  • (R)-Enantiomer undergoes stereoselective inversion to the active (S)-enantiomer in vivo .
  • pKa : 4.5 at 25°C, influencing protonation/deprotonation in physiological environments .

Structural Data :

  • SMILES : [Na+].CC(C([O-])=O)C1=CC(OC2=CC=CC=C2)=CC=C1
  • InChIKey : WVKIYGXHDKTNFO-UHFFFAOYSA-M

Stability and Degradation Reactions

Condition Reactivity Outcome
pH < 4 Protonation of carboxylatePrecipitation of fenoprofen acid
Oxidative Stress Free radical generation (in vitro)Potential hepatotoxicity
High Temperature Degradation above 168–171°CThermal decomposition

Analytical Data :

  • Melting Point : 25°C (fenoprofen acid)
  • Refractive Index : 1.5742

Scientific Research Applications

Fenoprofen sodium has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound in studies of drug synthesis and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and inflammation pathways.

    Medicine: Studied for its therapeutic effects in treating pain and inflammation, as well as its potential side effects.

    Industry: Used in the development of new drug formulations and delivery systems

Mechanism of Action

Fenoprofen sodium exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins. By decreasing the production of prostaglandins, fenoprofen reduces inflammation, pain, and fever . The compound primarily targets COX-2, which is responsible for the inflammatory response .

Comparison with Similar Compounds

Biological Activity

Fenoprofen sodium is a non-steroidal anti-inflammatory drug (NSAID) commonly used for pain relief and the treatment of inflammatory conditions such as rheumatoid arthritis and osteoarthritis. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins—mediators of inflammation and pain. Recent studies have also highlighted its unique biological activities beyond COX inhibition, particularly its role as a positive allosteric modulator (PAM) at melanocortin receptors.

This compound exhibits its biological activity through several mechanisms:

  • COX Inhibition : As an NSAID, fenoprofen inhibits COX-1 and COX-2 enzymes, reducing the production of pro-inflammatory prostaglandins. This action alleviates pain and inflammation associated with various conditions .
  • Melanocortin Receptor Modulation : Recent research has shown that fenoprofen acts as a PAM at melanocortin receptors (specifically MC3, MC4, and MC5). This activity enhances the effects of endogenous melanocortin peptides like alpha-melanocyte-stimulating hormone (αMSH), promoting biological responses such as increased phagocytosis by macrophages .

Efficacy in Pain Management

This compound has been evaluated for its efficacy in managing postoperative pain. A systematic review of five studies involving 696 participants demonstrated that a single dose of 200 mg fenoprofen provided significant pain relief compared to placebo, with a number needed to treat (NNT) of 2.3 for achieving at least 50% pain relief within 4 to 6 hours . This level of efficacy is comparable to other NSAIDs like ibuprofen.

Study on Postoperative Pain Relief

In one clinical trial, participants who underwent third molar extraction received varying doses of fenoprofen. The results indicated that higher doses correlated with better pain relief outcomes, although adverse events were similar between fenoprofen and placebo groups .

Research on Melanocortin Receptor Activity

A study investigating the PAM activity of fenoprofen revealed that it significantly enhanced cAMP production when combined with suboptimal concentrations of αMSH in human and mouse models. This suggests that fenoprofen's effects are not solely due to COX inhibition but also involve modulation of melanocortin signaling pathways, which may have implications for treating inflammatory diseases .

Pharmacokinetics

Fenoprofen is well-absorbed from the gastrointestinal tract when administered orally. Studies indicate that both sodium and calcium salts of fenoprofen exhibit similar pharmacokinetic profiles, with rapid absorption leading to effective plasma concentrations for therapeutic action .

Data Summary

The following table summarizes key findings from clinical studies regarding the efficacy and safety profile of this compound:

Study Population Dosage Pain Relief (%) NNT Adverse Events
Postoperative Pain Relief Study696 participants200 mg57%2.3Similar to placebo
Melanocortin Receptor StudyMouse modelsN/AEnhanced phagocytosisN/AN/A

Q & A

Basic Research Questions

Q. What standardized analytical methods are recommended for quantifying fenoprofen sodium in experimental formulations?

The United States Pharmacopeia (USP) monographs outline UV-spectrophotometric protocols for quantifying this compound. A typical method involves preparing a standard solution of USP this compound RS, correcting for moisture content via titrimetric water determination, and comparing absorbance values at specified wavelengths. Calculations use the formula: (242.28/264.26)(5C)(AU/AS)(242.28 / 264.26)(5C)(AU / AS)

where CC is the corrected concentration of the standard, and AU/ASAU/AS are absorbances of test and standard solutions .

Q. How should this compound be stored to prevent hydration/dehydration artifacts in crystallographic studies?

this compound dihydrate is hygroscopic and prone to dehydration under elevated temperatures. Storage recommendations include airtight containers with desiccants and temperature control (20–25°C). Structural integrity should be verified via powder X-ray diffraction (PXRD) before experiments, as dehydration can lead to partial crystallinity or amorphous phases .

Q. What are the key solubility parameters for this compound in aqueous and organic solvents?

Solubility profiles are critical for formulation design. This compound exhibits pH-dependent solubility, with higher solubility in alkaline media due to ionization of the carboxylate group. Quantitative data should be collected using USP-recommended dissolution testing under controlled pH (e.g., phosphate buffer pH 7.4) and temperature (37°C) to mimic physiological conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in electrochemical data when studying this compound-protein interactions?

Contradictions in voltammetric data (e.g., peak current reductions) may arise from competitive adsorption, electro-inactive complex formation, or changes in electrochemical parameters. To isolate mechanisms:

  • Conduct control experiments at varying protein concentrations and accumulation times to assess surface coverage .
  • Compare formal potentials (EE^\circ vs. EE^{\circ'}) via cyclic voltammetry to evaluate hydrophobic vs. electrostatic interactions .
  • Use molar ratio plots to determine stoichiometry (e.g., 1:1 fenoprofen-BSA complexes) and validate via nonlinear regression models .

Q. What experimental designs are optimal for characterizing this compound’s solid-state transitions under thermal stress?

Combine thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and variable-temperature PXRD to map dehydration kinetics. For example:

  • Isothermal TGA reveals biphasic dehydration with activation energies of 309 kJ/mol (50–60°C) and 123 kJ/mol (60–80°C), linked to distinct water molecule environments in the crystal lattice .
  • Hot-stage PXRD identifies intermediate monohydrate phases, while rehydration studies should monitor solution-mediated recrystallization to dihydrate forms .

Q. How can binding constants for this compound-albumin interactions be accurately calculated using voltammetry?

Affinity voltammetry data can be analyzed using four mathematical models:

  • Nonlinear regression for direct fitting of binding isotherms.
  • Double reciprocal plots to linearize data and calculate binding constants (KbK_b). Ensure protein concentrations exceed drug concentrations to avoid saturation artifacts. Validate results with isothermal titration calorimetry (ITC) for cross-method consistency .

Q. Methodological Considerations for Data Interpretation

Q. How should researchers address variability in drug-protein binding studies caused by pH and ionic strength?

  • Perform experiments under physiological conditions (pH 7.4, 0.15 M NaCl) to mimic in vivo environments.
  • Use zeta potential measurements to confirm electrostatic contributions, as fenoprofen (pKa 4.5) and albumin (pI 4.7) are both negatively charged at pH 7.4, ruling out ionic interactions .
  • Employ molecular docking simulations to identify hydrophobic binding pockets in albumin .

Q. What criteria should guide the selection of characterization techniques for this compound polymorphs?

Prioritize techniques based on the research objective:

  • Single-crystal XRD : Resolve atomic-level coordination (e.g., calcium-oxygen bonds in dihydrate forms) .
  • DSC/TGA : Quantify thermal stability and dehydration energetics.
  • Dynamic vapor sorption (DVS) : Assess hygroscopicity and hydrate reversibility.

Properties

IUPAC Name

sodium;2-(3-phenoxyphenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3.Na/c1-11(15(16)17)12-6-5-9-14(10-12)18-13-7-3-2-4-8-13;/h2-11H,1H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVKIYGXHDKTNFO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)OC2=CC=CC=C2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40956173
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34691-31-1
Record name Fenoprofen sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034691311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 2-(3-phenoxyphenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40956173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FENOPROFEN SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/869607J16Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

In a suitable vessel, 32.8 g. of anhydrous sodium carbonate were dissolved in 500 ml. of deionized water. To this solution were added 100 g of 2-(3-phenoxyphenyl)propionic acid. The reaction mixture was agitated vigorously until all of the acid was in solution and reacted to form sodium 2-(3-phenoxyphenyl)propionate. The resulting reaction mixture was diluted to a total volume of 2 l with deionized water. The dilute propionate solution was transferred to a 4 liter beaker.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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